Mirin is a traditional Japanese sweet rice wine used as a flavoring and glazing agent in various dishes. There are two main types: "hon-mirin" (true mirin) and "mirin-fuchomiryo" (mirin-like seasoning) [, , , , , ]. Hon-mirin is produced through a traditional fermentation process involving glutinous rice, rice koji, and shochu (alcohol) [, ]. It contains ethanol, glucose, and various amino acids, contributing to its distinct flavor profile [, , , ]. Mirin-fuchomiryo, on the other hand, is mainly made of starch syrup and may contain additional flavorings [].
Mirin is classified as an alcoholic beverage under Japan's Liquor Tax Law. It can be categorized into several types based on production methods:
The synthesis of mirin involves a fermentation process where steamed glutinous rice is combined with koji and shochu. The production can be divided into two primary methods:
The molecular structure of mirin involves various components that contribute to its flavor profile:
Mirin undergoes several chemical reactions during its production, primarily due to the enzymatic activity of koji:
These reactions are essential for creating the characteristic taste of mirin.
The mechanism of action of mirin in culinary applications involves several aspects:
These mechanisms make mirin a versatile ingredient in Japanese cooking.
Mirin exhibits distinct physical and chemical properties:
These properties influence its use in cooking, particularly in terms of flavor profile and preservation .
Mirin has diverse applications in both culinary and scientific fields:
Mirin is defined as a non-drinking rice wine crafted from steamed glutinous rice, rice koji, and shochu, undergoing 40–60 days of enzymatic fermentation. This process hydrolyzes rice starch into glucose, maltose, and oligosaccharides, while proteolysis releases free amino acids. The resulting product contains 14–15% alcohol and 40–50% sugars by weight, creating a viscous syrup with balanced sweetness and acidity [1] [3]. Japan’s Ministry of Taxation legally classifies mirin as a brewed seasoning, distinguishing it from table wines or distilled spirits. Its culinary roles span:
Mirin variants diverge in composition due to regulatory, economic, and production factors. Table 1 summarizes key differences:
Table 1: Classification of Mirin Products Based on Composition and Regulatory Status
Type | Alcohol Content | Salt Content | Production Method | Primary Use |
---|---|---|---|---|
Hon-mirin | 14% | 0% | 60-day fermentation; no additives | Premium glazes & sauces |
Shio-mirin | <1% | 1.5–2.5% | Salt added to bypass alcohol taxes | Budget cooking |
Mirin-like (Aji-mirin) | <1% | 0.5–1.5% | Glucose syrup + koji extract; 2–3 week fermentation | Everyday seasoning |
Mirin’s functional properties stem from three biochemical pillars:
Alcohol Content
Hon-mirin retains 13–14% ethanol post-fermentation, which:
In contrast, mirin-like seasonings contain <1% alcohol, requiring refrigeration after opening [5].
Sugar Profiles
Table 2 compares carbohydrate composition across mirin types:
Table 2: Nutritional Components in Mirin Varieties (per 100g)
Component | Hon-mirin [6] | Mirin-like (Mizkan) [4] | Aji-mirin (Kikkoman) [8] |
---|---|---|---|
Total Carbohydrates | 55g | 60g | 46.7g |
Sugars | 45g (glucose/maltose) | 33.3g (corn syrup) | 43.3g (glucose syrup) |
Calories | 236 kcal | 300 kcal | 233 kcal |
Hon-mirin’s sugars derive exclusively from enzymatic starch conversion, yielding glucose (55%), maltose (35%), and maltotriose (10%). This profile enables non-crystalline sweetness and hygroscopicity (moisture retention) in glazes. Synthetic versions use high-fructose corn syrup, which caramelizes faster but lacks depth [3] [6].
Amino Acid Composition
Proteolysis during fermentation generates free amino acids, with glutamate (120mg/100g) and aspartate (68mg/100g) dominating. These acids:
Mirin-like products show 30–40% lower amino acid concentrations due to abbreviated fermentation [4].
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